molecular formula C15H13Cl2NOS B2685498 N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide CAS No. 196712-32-0

N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide

Cat. No.: B2685498
CAS No.: 196712-32-0
M. Wt: 326.24
InChI Key: FBPNUDKIQXMBAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound characterized by the presence of chloro and methyl substituents on a phenyl ring, as well as a sulfanyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-chlorothiophenol.

    Formation of Intermediate: The 3-chloro-4-methylaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(3-chloro-4-methylphenyl)chloroacetamide.

    Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with 4-chlorothiophenol in the presence of a base like sodium hydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties. Its structural features suggest it could interact with biological targets in unique ways.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for drug development. The presence of chloro and sulfanyl groups may enhance binding affinity to specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism by which N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The chloro and sulfanyl groups could facilitate binding to active sites or influence the compound’s overall pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-chloro-4-methylphenyl)-1-naphthamide

Uniqueness

Compared to similar compounds, N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide stands out due to the presence of both chloro and sulfanyl groups, which may confer unique chemical reactivity and biological activity. The specific arrangement of these functional groups can lead to distinct interactions with other molecules, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NOS/c1-10-2-5-12(8-14(10)17)18-15(19)9-20-13-6-3-11(16)4-7-13/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPNUDKIQXMBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.